molecular formula C12H14O4 B1196416 Dillapiole CAS No. 484-31-1

Dillapiole

Cat. No.: B1196416
CAS No.: 484-31-1
M. Wt: 222.24 g/mol
InChI Key: LIKYNOPXHGPMIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dillapiole, a phenylpropanoid, exhibits a broad range of bioactivities . It has been reported to show gastroprotective activity , anti-inflammatory properties , and cytotoxic effects against various tumor cells

Mode of Action

This compound’s mode of action is complex and multifaceted, involving several biological pathways. In terms of its anti-inflammatory properties, this compound has been shown to inhibit rat paw edema . As for its cytotoxic effects, this compound can act as a pro-oxidant compound, inducing the release of reactive oxygen species (ROS) in tumor cells .

Biochemical Pathways

It has been suggested that this compound can induce apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network . Furthermore, this compound is a major component of the essential oil from Piper aduncum, an Amazonian Piperaceae, and its biosynthesis involves the conversion of 6-hydroxymyristicin to this compound .

Pharmacokinetics

It has been suggested that this compound may present a good pharmacokinetic profile, mainly due to its hydrophobic character, which can facilitate its diffusion through cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exhibit gastroprotective effects, reducing ethanol-induced gastric lesions in rats . This compound also exhibits anti-inflammatory properties, inhibiting rat paw edema . Furthermore, it has cytotoxic effects against various tumor cells, inducing apoptosis and retarding early post-implantation development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the insecticidal activity of this compound can be enhanced through synergistic interactions with other constituents of essential oils . .

Biochemical Analysis

Biochemical Properties

Dillapiole plays a significant role in biochemical reactions, particularly in the biosynthesis of phenylpropene volatiles. It interacts with enzymes such as S-adenosyl-L-methionine-dependent O-methyltransferase (AgOMT1), which converts 6-hydroxymyristicin to this compound through methylation . This interaction is crucial for the production of this compound in dill plants.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to inhibit the symbiotic fungus in Piper holtonii, affecting cellular metabolism and function . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a bioactive compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in phenylpropene biosynthesis . This compound’s ability to inhibit or activate enzymes and alter gene expression underscores its complex molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but its degradation can impact long-term cellular function. In vitro and in vivo studies have demonstrated that this compound’s stability and degradation are crucial factors in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining this compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in metabolic pathways related to phenylpropene biosynthesis. It interacts with enzymes such as AgOMT1, which plays a key role in converting precursor compounds to this compound . These interactions affect metabolic flux and metabolite levels, highlighting this compound’s role in plant metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence this compound’s localization and accumulation, affecting its overall activity and function . Understanding this compound’s transport mechanisms is essential for elucidating its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. It is primarily localized in specific compartments or organelles, where it exerts its biochemical activity . The subcellular distribution of this compound is a critical factor in its function and effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dillapiole undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Dillapiole’s unique properties and diverse applications make it a valuable compound in various scientific fields.

Properties

IUPAC Name

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKYNOPXHGPMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC=C)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Record name dillapiole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dillapiole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862007
Record name Dill apiole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

285.00 to 292.00 °C. @ 760.00 mm Hg
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-31-1, 8025-95-4
Record name Dill apiole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-31-1
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Record name Apiole (dill)
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Record name Dill apiole
Source EPA DSSTox
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Record name Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)-
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Record name DILLAPIOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29.5 °C
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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